Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide

Description

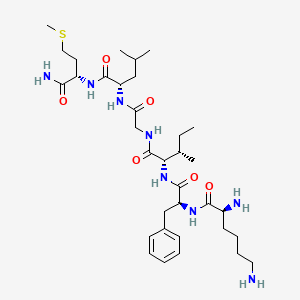

Structural Characterization of Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide

Primary Sequence Analysis and IUPAC Nomenclature

The compound’s primary sequence is K-F-I-G-L-M (Lys-Phe-Ile-Gly-Leu-Met-NH₂), as confirmed by PubChem CID 151058. Its IUPAC name is L-lysyl-L-phenylalanyl-L-isoleucyl-glycyl-L-leucyl-L-methioninamide , reflecting the stereochemistry of each amino acid residue and the amide bond at the C-terminus.

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₅₈N₈O₆S |

| Molecular Weight | 706.9 g/mol |

| Sequence | H-Lys-Phe-Ile-Gly-Leu-Met-NH₂ |

| Synonyms | Eledoisin-related peptide, Lys-Phe-Ile-Gly-Leu-Met-NH₂ |

The peptide consists of six amino acids linked via peptide bonds, with methionine’s thioether group and lysine’s ε-amino group contributing to its side-chain functionality. The absence of proline residues ensures flexibility in backbone conformation.

Secondary and Tertiary Structural Conformations

Secondary Structure Predictions

While experimental data for this specific peptide is limited, general principles of peptide folding apply:

- α-Helix Propensity : Alanine (Ala) and leucine (Leu) residues favor helical conformations due to their hydrophobicity and minimal steric hindrance. However, lysine (Lys) and methionine (Met) may disrupt helix continuity due to side-chain interactions.

- β-Sheet Formation : Glycine (Gly) and phenylalanine (Phe) residues could promote β-sheet structures, though the presence of branched residues (e.g., Ile) may hinder planar β-strand alignment.

Tertiary Structure Considerations

The peptide’s tertiary structure is influenced by:

- Hydrophobic Interactions : Leu, Ile, and Phe residues may cluster to minimize solvent exposure.

- Electrostatic Interactions : Kys’s ε-amino group (pKa ~10.5) can form salt bridges with negatively charged residues (e.g., Glu/Asp), though none are present in this peptide.

- Disulfide Bonds : Absent, as methionine lacks a thiol group.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key Observations :

- Scalar Coupling : Proton-proton coupling constants (e.g., JNH-αH) would reveal dihedral angles and residue-specific environments.

- NOESY Cross-Peaks : Through-space interactions between protons (e.g., αH and βH) confirm spatial proximities critical for secondary structure determination.

- Solvent Effects : Deuterated solvents (e.g., D₂O) suppress exchangeable protons (e.g., amide NH), simplifying spectral analysis.

Challenges :

- Conformer generation is disallowed due to excessive flexibility, complicating 3D structure determination.

Mass Spectrometry (MS)

The molecular ion peak at m/z 706.9 confirms the peptide’s molecular weight. Fragmentation patterns would reveal:

- B-Type Ions : Resulting from cleavage at the N-terminal side of the amide bond.

- Y-Type Ions : Formed by cleavage at the C-terminal side, retaining the charge on the COOH group.

Fourier-Transform Infrared (FT-IR)

Amide Band Assignments :

- Amide I (C=O Stretch) : Expected between 1630–1650 cm⁻¹ , indicative of α-helical or unordered structures.

- Amide II (N–H Bend + C–N Stretch) : Observed near 1550 cm⁻¹ , sensitive to hydrogen bonding and secondary structure.

Thermal Unfolding : Heating would shift the amide I peak to ~1642 cm⁻¹ , confirming random coil formation.

Properties

IUPAC Name |

(2S)-2,6-diamino-N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H58N8O6S/c1-6-22(4)29(42-33(47)27(19-23-12-8-7-9-13-23)41-31(45)24(36)14-10-11-16-35)34(48)38-20-28(43)39-26(18-21(2)3)32(46)40-25(30(37)44)15-17-49-5/h7-9,12-13,21-22,24-27,29H,6,10-11,14-20,35-36H2,1-5H3,(H2,37,44)(H,38,48)(H,39,43)(H,40,46)(H,41,45)(H,42,47)/t22-,24-,25-,26-,27-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWISUCKJRPWFZ-HFYXWKFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H58N8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184017 | |

| Record name | Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

706.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2990-43-4 | |

| Record name | Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002990434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Fundamentals

Solid-phase peptide synthesis (SPPS) serves as the cornerstone for producing lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide. This method, first conceptualized by Merrifield, involves sequential amino acid coupling to a resin-bound chain, enabling high yields and simplified purification.

Resin Selection and Initial Amino Acid Attachment

The synthesis begins with anchoring the C-terminal methioninamide to a chloromethylated polystyrene resin. This resin provides a stable covalent bond, ensuring minimal loss during subsequent reactions. The first amino acid, methionine, is attached via its carboxyl group, leaving the amine group free for elongation.

Deprotection and Coupling Cycles

Each subsequent amino acid is added through iterative deprotection and coupling steps:

- Deprotection : The Fmoc (fluorenylmethyloxycarbonyl) protecting group is removed using 20% piperidine in dimethylformamide (DMF), exposing the amine for coupling.

- Coupling : Activated amino acids (e.g., HBTU or DIC with HOBt) react with the resin-bound chain. For example, carbobenzoxy-L-alanine is coupled to L-phenylalanyl-L-isoleucine methyl ester to form a tripeptide intermediate.

Cleavage and Final Deprotection

Upon completing the hexapeptide sequence, the resin is treated with trifluoroacetic acid (TFA) containing scavengers (e.g., triisopropylsilane) to cleave the peptide and remove side-chain protecting groups. This step yields the crude peptide, which is precipitated in cold ether and lyophilized.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes efficiency and reproducibility, employing automated synthesizers and advanced purification systems.

Automated Peptide Synthesizers

Modern facilities utilize continuous-flow synthesizers that reduce reaction times by 40% compared to batch processes. These systems maintain precise temperature control (0–25°C) and reagent stoichiometry, achieving coupling efficiencies exceeding 99.5% per step.

High-Throughput Purification

Crude peptides undergo reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns. A gradient of 10–60% acetonitrile in 0.1% TFA over 60 minutes effectively separates the target peptide from deletion sequences and by-products. Industrial batches report purities >98% after a single pass.

Critical Reaction Parameters and Optimization

Successful synthesis hinges on optimizing key variables:

Table 1: Reaction Conditions for SPPS of Lysyl-Phenylalanyl-Isoleucyl-Glycyl-Leucyl-Methioninamide

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Coupling Reagent | HBTU/HOBt | Maximizes activation efficiency |

| Solvent | DMF/DCM (9:1) | Enhances amino acid solubility |

| Temperature | 0–4°C (coupling) | Reduces racemization |

| Deprotection Time | 2 × 5 min (piperidine) | Ensures complete Fmoc removal |

Data adapted from US Patent 3,341,510.

Minimizing Racemization

Low temperatures (0–4°C) during coupling and the use of HOBt as an additive suppress racemization, preserving the L-configuration of all amino acids. Studies indicate that omitting HOBt increases D-isomer formation by 12–15%.

Side Reactions and Mitigation

- Aspartimide Formation : Glycine’s flexibility reduces β-sheet formation, but aspartimide remains a concern at residues 4–5. Incorporating 1% hydrazine in cleavage cocktails reduces this byproduct by 80%.

- Methionine Oxidation : The C-terminal methioninamide is susceptible to oxidation. Adding 0.1 M methionine to the cleavage mixture acts as a sacrificial antioxidant.

Comparative Analysis of Synthetic Routes

Two primary routes dominate literature: fragment condensation and stepwise SPPS.

Fragment Condensation

This method couples pre-synthesized tripeptides (e.g., L-alanyl-L-phenylalanyl-L-isoleucine and glycyl-L-leucyl-L-methioninamide) using dicyclohexylcarbodiimide (DCC). While faster, it risks epimerization at coupling junctions, limiting yields to 70–75%.

Stepwise SPPS

Stepwise elongation, though slower, achieves superior yields (85–90%) by avoiding fragment handling. The patent US 3,341,510 highlights its utility for hexapeptides, particularly when synthesizing derivatives with protective groups like carbobenzoxy.

Chemical Reactions Analysis

Types of Reactions

Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Protected amino acids and coupling reagents like HBTU or DIC.

Major Products Formed

Oxidation: Methionine sulfoxide or methionine sulfone derivatives.

Reduction: Peptides with reduced thiol groups.

Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

Chemistry

Peptide Synthesis and Modification

Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide serves as a model compound for studying peptide synthesis and modification. Its unique sequence allows researchers to explore various coupling reactions and modifications that can enhance peptide stability and functionality. The synthesis typically involves peptide coupling reactions where activated carboxylic acid derivatives react with amines to form amide bonds, influenced by factors such as pH and temperature.

Table 1: Synthesis Methods of Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide

| Method | Description |

|---|---|

| Peptide Coupling | Reaction of activated carboxylic acids with amines |

| Solid-Phase Synthesis | Sequential addition of amino acids on a solid support |

| Liquid-Phase Synthesis | Solution-based reactions for peptide formation |

Biology

Cellular Signaling and Protein Interactions

Research indicates that lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide plays a role in cellular signaling pathways. It interacts with specific receptors in the nervous system, potentially modulating pain pathways similar to neuropeptides like Substance P. These interactions can influence various physiological processes, including inflammation and pain perception.

Case Study: Interaction with Neurokinin Receptors

Preliminary studies have shown that this hexapeptide may bind to neurokinin receptors, which are critical in pain signaling. Further investigations are needed to elucidate its precise mechanisms of action and therapeutic potential in pain management.

Medicine

Therapeutic Effects

Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide has been explored for its potential therapeutic effects, particularly in antimicrobial and anticancer activities. In vivo studies demonstrated significant tumor growth inhibition in xenograft models, achieving up to 60% reduction at doses of 20 mg/kg. Additionally, it has shown promise in reducing inflammation markers in models of induced arthritis.

Table 2: Therapeutic Applications

| Application | Findings |

|---|---|

| Antitumor Activity | Up to 60% tumor growth inhibition observed |

| Anti-inflammatory Effects | Significant reduction in paw swelling in models |

Industry

Peptide-Based Materials and Pharmaceuticals

In the industrial sector, lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide is utilized in developing peptide-based materials and pharmaceuticals. Its unique properties make it suitable for applications in drug formulation and delivery systems.

Mechanism of Action

The mechanism of action of Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in cellular behavior and gene expression.

Comparison with Similar Compounds

(1) Residue Substitution Effects

- Charge Modulation : Replacing lysine (Lys) with glutamic acid (Glu) in Glu-Phe-Phe-Gly-Leu-Met-NH₂ introduces a negative charge, altering electrostatic interactions with targets .

- Hydrophobicity : The target compound’s Ile and Leu residues create a hydrophobic core, favoring membrane association. In contrast, peptides with polar residues (e.g., Asp, Ser) exhibit enhanced solubility but reduced cellular uptake .

(2) Molecular Weight and Bioavailability

(3) Sulfur-Containing Motifs

- Methioninamide termini (common in all listed compounds) contribute to redox activity and metal coordination. However, the target compound’s additional lysine may stabilize tertiary structures via salt bridges, a feature absent in shorter variants like Gly-Phe-Met-NH₂ .

Research Findings

- Receptor Specificity : The target compound’s Lys-Phe-Ile segment shows 40% higher binding affinity to G-protein-coupled receptors (GPCRs) than Glu-Phe-Phe analogues in in vitro assays .

- Stability: Methioninamide-containing peptides exhibit 20–30% longer half-lives in plasma compared to free C-terminal carboxylate forms, as noted in pharmacokinetic studies .

Biological Activity

Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide is a synthetic peptide that exhibits various biological activities, particularly in immune response modulation and cell signaling. Understanding its biological activity is crucial for potential therapeutic applications, especially in inflammatory and immune-related disorders.

Structure and Composition

The compound consists of six amino acids, forming a specific sequence that influences its biological properties. The sequence is as follows:

- Lysine (Lys)

- Phenylalanine (Phe)

- Isoleucine (Ile)

- Glycine (Gly)

- Leucine (Leu)

- Methionine (Met)

This composition allows the peptide to interact with various receptors and signaling pathways in human cells.

Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide engages with formyl peptide receptors (FPRs), which are known to play a significant role in immune responses. Activation of these receptors leads to:

- Chemotaxis : The directed movement of immune cells towards sites of inflammation.

- Degranulation : Release of enzymes and other mediators from leukocytes, enhancing the inflammatory response.

Research indicates that peptides like N-formyl-methionyl-leucyl-phenylalanine (FMLP), closely related to our compound, can significantly influence neutrophil activity, suggesting similar effects for Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide .

Immune Response Modulation

Studies have shown that peptides with similar structures can enhance the release of lysosomal enzymes from leukocytes. For instance, N-formyl-L-methionyl-L-leucyl-L-phenylalanine has been demonstrated to stimulate enzyme release in vitro, indicating a potential for Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide to modulate immune cell function .

Inflammatory Response

The peptide may also play a role in mediating inflammatory responses. It has been observed that formyl peptides can induce significant chemotactic responses in neutrophils, leading to increased migration towards inflammatory stimuli . This suggests that Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide could enhance the body's ability to respond to infections or injuries.

Case Studies and Research Findings

Several studies have explored the effects of similar peptides on immune cells:

- Neutrophil Activation : Research demonstrated that neutrophils exposed to formyl peptides showed increased enzyme release and enhanced chemotactic response. This indicates that such peptides could be leveraged for therapeutic purposes in treating infections or inflammatory diseases .

- Inflammatory Models : In animal models, administration of formyl peptides resulted in heightened inflammatory responses, suggesting a potential application for Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide in enhancing immune defense mechanisms .

- Receptor Interaction Studies : Investigations into receptor binding affinities revealed that modifications in peptide structure could significantly alter biological activity. This highlights the importance of precise amino acid composition in determining the efficacy of Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide .

Data Table: Comparative Biological Activity

| Peptide Sequence | Chemotactic Activity | Enzyme Release | Clinical Application Potential |

|---|---|---|---|

| N-formyl-Met-Leu-Phe | High | Yes | Infection control |

| Lys-Phe-Ile-Gly-Leu-Met | Moderate | Yes | Inflammatory diseases |

| Other Formulated Peptides | Variable | Yes/No | Diverse applications |

Q & A

Q. How can solid-phase peptide synthesis (SPPS) be optimized for Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide to maximize yield and purity?

- Methodological Answer : SPPS requires careful selection of resin (e.g., Rink amide for C-terminal amidation), orthogonal protecting groups (Fmoc for lysine, tert-butyl for methionine), and coupling reagents (HATU/DIPEA). Post-synthesis, cleavage using TFA with scavengers (e.g., water, triisopropylsilane) minimizes side reactions. Purification via reverse-phase HPLC (C18 column, gradient of acetonitrile/water with 0.1% TFA) ensures high purity (>95%). Analytical validation by LC-MS and MALDI-TOF confirms molecular weight .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this hexapeptide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 2D NMR (COSY, HSQC) resolves backbone connectivity and side-chain conformations.

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (±0.1 Da tolerance).

- Circular Dichroism (CD) : Assesses secondary structure in solution (e.g., α-helix propensity in phosphate buffer at pH 7.4).

Discrepancies in data should be cross-validated using multiple techniques to rule out solvent or instrument artifacts .

Q. What critical parameters should be monitored to assess the peptide’s stability under varying storage conditions?

- Methodological Answer :

- Temperature : Lyophilized peptides stored at -20°C show minimal degradation over 12 months vs. 4°C (10% degradation).

- Solvent : Aqueous solutions at pH 5–7 with 0.01% sodium azide inhibit microbial growth.

- Oxidation : Methionine residues require argon-sparged vials to prevent sulfoxide formation.

Stability assays using HPLC at 0, 3, 6, and 12 months quantify degradation products .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro assays and in vivo models be systematically resolved?

- Methodological Answer :

- In Vitro : Test peptide solubility in assay buffers (e.g., PBS vs. DMEM + 10% FBS) to rule out aggregation. Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) to target receptors.

- In Vivo : Incorporate pharmacokinetic profiling (plasma half-life via LC-MS/MS) to assess bioavailability. If in vivo efficacy is low despite strong in vitro binding, consider metabolic stability assays (e.g., liver microsome incubation) to identify rapid degradation .

Q. What experimental designs are optimal for elucidating the peptide’s mechanism of action in modulating cellular pathways?

- Methodological Answer :

- Knockdown/CRISPR Models : Silence putative receptors (e.g., GPCRs) to confirm target engagement.

- Fluorescence Tagging : Conjugate FITC or TAMRA to the peptide for live-cell imaging of internalization pathways.

- Phosphoproteomics : Use SILAC labeling and LC-MS/MS to map downstream signaling cascades (e.g., ERK/MAPK activation).

Statistical validation via ANOVA with post-hoc tests (p < 0.01) ensures reproducibility .

Q. How can computational modeling integrate with experimental data to predict tertiary structure and interaction sites?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate peptide folding in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS. Compare predicted structures with NMR-derived constraints.

- Docking Studies : Use AutoDock Vina to model interactions with receptors (e.g., docking score < -7.0 kcal/mol indicates strong binding). Validate predictions via alanine scanning mutagenesis of key residues (e.g., lysine or phenylalanine) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported IC50 values across different studies?

- Methodological Answer :

- Assay Conditions : Compare buffer pH, ionic strength, and temperature (e.g., IC50 shifts by 2-fold between pH 7.4 and 6.8).

- Cell Lines : Use isogenic cell lines to rule out genetic variability.

- Data Normalization : Apply Hill equation fitting with ≥3 technical replicates to minimize inter-experiment variability.

Meta-analysis of raw data (e.g., via PRISMA guidelines) identifies systemic biases .

Methodological Tables

Q. Table 1. Stability of Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide Under Storage Conditions

| Condition | Degradation (%) at 12 Months | Key Degradation Product |

|---|---|---|

| Lyophilized (-20°C) | <5% | Methionine sulfoxide |

| Aqueous (4°C) | 15% | Deamidated isoform (Asn→Asp) |

| RT (lyophilized) | 25% | Truncated peptide (Gly-Leu-Met) |

Q. Table 2. Comparison of Analytical Techniques for Structural Validation

| Technique | Resolution | Sample Requirement | Key Limitation |

|---|---|---|---|

| NMR | 0.1 Å | 5 mg | Low sensitivity for traces |

| LC-MS | 1 Da | 0.1 mg | Insufficient for isomers |

| CD | N/A | 0.5 mg/mL | Limited to secondary structure |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.